molecular formula C9H10N2 B1295381 2,5-Dimethylimidazo[1,2-a]pyridine CAS No. 6188-30-3

2,5-Dimethylimidazo[1,2-a]pyridine

Cat. No. B1295381
CAS RN: 6188-30-3
M. Wt: 146.19 g/mol
InChI Key: MDYLCICXTKMFEI-UHFFFAOYSA-N
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Description

2,5-Dimethylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized for its broad range of applications in medicinal chemistry. This scaffold is known for its presence in various therapeutic agents and marketed preparations, such as zolimidine and zolpidem, due to its diverse biological activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with dimethyl substitutions, typically involves multi-step reactions. For instance, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized through reactions starting from monobromo and dibromo substituted 2-amino-γ-picoline, followed by reactions with ethyl 2-chloroacetoacetate, hydrolysis, and treatment with substituted amines . Similarly, derivatives of imidazo[1,5-a]pyridine were synthesized, which serve as precursors for stable N-heterocyclic carbenes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a bicyclic 5-6 heterocyclic ring system. The structural and vibrational properties of related compounds, such as imidazo[4,5-c]pyridine, have been analyzed using DFT quantum chemical calculations, revealing insights into the stability and unique vibrational modes of the imidazopyridine skeleton .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For example, imidazo[1,5-a]pyridine carbene-derived zwitterions have been used to synthesize densely functionalized pyrroles and thiophenes, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in organic synthesis . Additionally, 2-acetylimidazo[4,5-b]pyridine has been reacted with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea to obtain a range of imidazo[4,5-b]pyridine derivatives with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their substituents. For instance, the introduction of phenyl and naphthyl groups to the 2-position of imidazo[1,2-a]pyridine resulted in thermally stable solid compounds with fluorescent properties similar to the parent compound . The fluorescent properties of these compounds were further modified by the introduction of electron-donating groups, causing a marked red shift in fluorescence .

Scientific Research Applications

Antituberculosis Activity

2,5-Dimethylimidazo[1,2-a]pyridine derivatives have shown significant promise in antituberculosis research. A series of compounds synthesized from 2,5-dimethylimidazo[1,2-a]pyridine demonstrated moderate to good antituberculosis activity. Among these, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Mycobacterium tuberculosis, indicating their potential as effective agents in the fight against tuberculosis (TB) (Jadhav et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research, with a focus on improving the ecological impact of the classical schemes .

properties

IUPAC Name

2,5-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-6-11-8(2)4-3-5-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYLCICXTKMFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210868
Record name 2,5-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylimidazo[1,2-a]pyridine

CAS RN

6188-30-3
Record name 2,5-Dimethylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6188-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Valentin - 1966 - escholarship.mcgill.ca
The author wishes to thank Dr. A. Taurins for his guidance in the experimental work and the preparation of this thesis. The author is also grateful to the Department of Chernistry, McGill …
Number of citations: 5 escholarship.mcgill.ca
S Aliwaini, AM Awadallah, RY Morjan… - Oncology …, 2019 - spandidos-publications.com
The present study aimed to investigate the anti‑cancer activity of imidazo [1, 2‑a] pyridine 5‑7 in the A375 and WM115 melanoma and HeLa cervical cancer cell lines. The viability of …
Number of citations: 18 www.spandidos-publications.com
RY Morjan, BS Qeshta, HT Al-Shayyah… - International Journal of …, 2014 - scirp.org
The reaction of picoline derivatives 3-6 with hydrazonoylhalide 1a produced imidazo[1,2-a]pyridines 7-10, while the reaction of the same picoline derivatives with hydrazonoylhalide 1b …
Number of citations: 8 www.scirp.org
KC Chunavala, G Joshi, E Suresh, S Adimurthy - Synthesis, 2011 - thieme-connect.com
Thermal and microwave-assisted rapid syntheses of highly substituted imidazo [1, 2-a] pyridine derivatives by reaction of aminopyridines and α-bromo-β-keto esters under solvent-free …
Number of citations: 53 www.thieme-connect.com
M Herrera, M Wilhelm, G Matuschek… - Journal of Analytical and …, 2001 - Elsevier
The thermal degradation of polyamide 6, polyacrylonitrile and of a polyurethane rigid foam was studied using two different thermal analyzers with coupled techniques for the evolved …
Number of citations: 90 www.sciencedirect.com
HI Alqaddi - 2018 - الجامعة الإسلامية بغزة‎
Number of citations: 3

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